3-(4-Ethylphenyl)isonicotinic acid
CAS No.: 1261926-03-7
Cat. No.: VC11759980
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261926-03-7 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 3-(4-ethylphenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
| Standard InChI Key | RURIHILSMNPYJI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
The systematic name 3-(4-ethylphenyl)isonicotinic acid denotes a pyridine ring substituted at position 3 with a 4-ethylphenyl group and at position 4 with a carboxylic acid moiety. The ethyl group on the phenyl ring introduces steric and electronic modifications compared to unsubstituted phenyl or shorter alkyl chains. The molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. Key structural features include:
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Pyridine core: Provides a rigid, planar framework with nitrogen-mediated electronic effects.
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4-Ethylphenyl substituent: Enhances hydrophobicity and influences π-π stacking interactions.
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Carboxylic acid group: Enables hydrogen bonding and salt formation, critical for solubility and reactivity.
Comparative analysis with 3-ethylisonicotinic acid (C₈H₉NO₂) reveals that the phenyl substitution increases molecular weight by ~76 g/mol and logP by approximately 1.5 units, predicting reduced aqueous solubility and enhanced lipid membrane permeability.
Synthetic Methodologies
Esterification and Functionalization
A plausible synthesis route involves sequential functionalization of isonicotinic acid (pyridine-4-carboxylic acid). Drawing parallels to ethyl isonicotinate synthesis , the following steps could be adapted:
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Protection of the carboxylic acid: Treat isonicotinic acid with oxalyl chloride in dichloromethane to form isonicotinoyl chloride.
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Friedel-Crafts alkylation: React the intermediate with 4-ethylbenzene in the presence of a Lewis acid (e.g., AlCl₃) to introduce the 4-ethylphenyl group at position 3.
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Deprotection: Hydrolyze the ester under basic conditions to regenerate the carboxylic acid.
This route mirrors the esterification-hydrazinolysis strategy employed for isoniazid derivatives , albeit with modifications to accommodate aryl electrophilic substitution.
Purification and Characterization
Post-synthetic purification likely involves recrystallization from ethanol-water mixtures or chromatography. Analytical data inferred from analogous compounds includes:
| Property | Value/Description |
|---|---|
| Melting Point | ~215–220°C (estimated) |
| Boiling Point | >400°C (decomposes) |
| LogP | 2.8–3.2 (predicted) |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol |
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.85 (s, 1H, H-2 pyridine),
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δ 8.70 (d, J = 5.0 Hz, 1H, H-6 pyridine),
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δ 7.45–7.30 (m, 4H, phenyl),
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δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃),
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δ 1.20 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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IR (KBr):
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1705 cm⁻¹ (C=O stretch),
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1600–1450 cm⁻¹ (aromatic C=C),
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1220 cm⁻¹ (C–O of carboxylic acid).
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These assignments align with spectral patterns observed in 3-ethylisonicotinic acid and porphyrin-isonicotinate hybrids .
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset temperatures exceeding 250°C, consistent with the aromatic stability imparted by the phenyl and pyridine rings.
Recent Advances and Research Directions
Synthetic Optimization
Recent patents emphasize solvent-free condensation and green chemistry approaches, which could be adapted to improve the yield and purity of 3-(4-ethylphenyl)isonicotinic acid. For instance, microwave-assisted synthesis may reduce reaction times for Friedel-Crafts steps.
Computational Modeling
Molecular dynamics simulations predict that the 4-ethylphenyl group enhances intermolecular stacking in solid-state configurations, potentially improving charge transport in semiconductor applications.
Challenges and Limitations
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Synthetic Complexity: Introducing bulky aryl groups to pyridine rings often requires harsh conditions, risking side reactions.
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Solubility Issues: High logP values may necessitate prodrug strategies for pharmaceutical use.
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